molecular formula C16H26Cl2N4O3 B13775574 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-25-0

4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13775574
CAS No.: 75159-25-0
M. Wt: 393.3 g/mol
InChI Key: GKRSYZJQBMHQNW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the diethoxyethyl and aminomethyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar compounds to 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride include other quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Examples of similar compounds include:

  • 2-Methyl-4(3H)-quinazolinone
  • 6,7-Dimethoxy-4(3H)-quinazolinone
  • 2-Phenyl-4(3H)-quinazolinone The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

75159-25-0

Molecular Formula

C16H26Cl2N4O3

Molecular Weight

393.3 g/mol

IUPAC Name

3-[[(2,2-diethoxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H24N4O3.2ClH/c1-3-22-15(23-4-2)9-17-10-18-11-20-12-19-14-8-6-5-7-13(14)16(20)21;;/h5-8,12,15,17-18H,3-4,9-11H2,1-2H3;2*1H

InChI Key

GKRSYZJQBMHQNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCNCN1C=NC2=CC=CC=C2C1=O)OCC.Cl.Cl

Origin of Product

United States

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